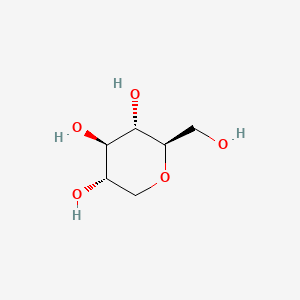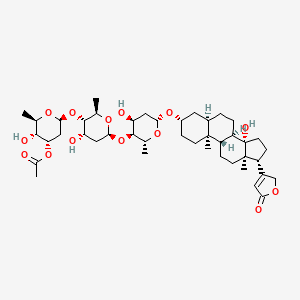
sodium;nonyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium nonyl sulfate, also known as sodium n-nonyl sulfate, is an anionic surfactant widely used in various industrial and scientific applications. It is a member of the alkyl sulfate family, characterized by a hydrophobic hydrocarbon chain and a hydrophilic sulfate group. This compound is known for its excellent wetting, emulsifying, and dispersing properties, making it a valuable ingredient in detergents, personal care products, and other formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium nonyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of nonyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction conditions include a mole ratio of sulfur trioxide to nonyl alcohol of 1:1 and a temperature range of 30-60°C. The resulting product is then neutralized with sodium hydroxide to obtain sodium nonyl sulfate .
Industrial Production Methods: In industrial settings, the sulfation reaction is carried out in large-scale reactors to produce sodium nonyl sulfate in both solid and liquid forms. The solid form is flammable and poses moderate irritation risks to the skin, eyes, and respiratory system. The liquid form also causes moderate irritation but is less hazardous compared to the solid form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium nonyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonyl sulfate esters.
Reduction: Reduction reactions can convert it back to nonyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Nonyl sulfate esters.
Reduction: Nonyl alcohol.
Substitution: Various substituted nonyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium nonyl sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of sodium nonyl sulfate is its ability to reduce surface tension and form micelles. The hydrophobic nonyl chain interacts with non-polar substances, while the hydrophilic sulfate group interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial for its applications in detergents and emulsifiers .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another widely used anionic surfactant with a longer hydrocarbon chain.
Sodium decyl sulfate: Similar to sodium nonyl sulfate but with a slightly shorter hydrocarbon chain.
Sodium tridecyl sulfate: Has a longer hydrocarbon chain compared to sodium nonyl sulfate.
Comparison:
Critical Micelle Concentration (CMC): Sodium nonyl sulfate has a higher CMC compared to sodium dodecyl sulfate, indicating it forms micelles at higher concentrations.
Hydrophobicity: Sodium dodecyl sulfate is more hydrophobic due to its longer hydrocarbon chain, making it more effective in solubilizing hydrophobic substances.
Propriétés
IUPAC Name |
sodium;nonyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCSAMTIKSPAT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














